molecular formula C10H11NO B3053500 2-(2-Pyridyl)-4-pentyn-2-ol CAS No. 54136-95-7

2-(2-Pyridyl)-4-pentyn-2-ol

Cat. No.: B3053500
CAS No.: 54136-95-7
M. Wt: 161.20
InChI Key: VNWZIKHRCLHDSR-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)-4-pentyn-2-ol: is an organic compound that features a pyridine ring attached to a pentynol group This compound is of interest due to its unique structure, which combines the properties of both pyridine and alkyne functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)-4-pentyn-2-ol typically involves the reaction of 2-bromopyridine with a suitable alkyne precursor under palladium-catalyzed coupling conditions. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the formation of the carbon-carbon bond between the pyridine and alkyne moieties .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Pyridyl)-4-pentyn-2-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Saturated alcohols.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry: 2-(2-Pyridyl)-4-pentyn-2-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications .

Biology: In biological research, this compound can be used as a ligand in coordination chemistry to study metal-ligand interactions. It can also serve as a probe to investigate enzyme mechanisms and protein-ligand binding.

Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)-4-pentyn-2-ol involves its interaction with molecular targets through its pyridine and alkyne functionalities. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The alkyne group can participate in click chemistry reactions, enabling the formation of bioconjugates and other functionalized molecules .

Comparison with Similar Compounds

Uniqueness: 2-(2-Pyridyl)-4-pentyn-2-ol is unique due to its combination of pyridine and alkyne functionalities, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and form stable complexes with metal ions sets it apart from other similar compounds.

Properties

IUPAC Name

2-pyridin-2-ylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-7-10(2,12)9-6-4-5-8-11-9/h1,4-6,8,12H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWZIKHRCLHDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260292
Record name α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54136-95-7
Record name α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54136-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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